molecular formula C11H15NO3S B2818164 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol CAS No. 321580-40-9

4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol

Cat. No. B2818164
CAS RN: 321580-40-9
M. Wt: 241.31
InChI Key: YMAQMGNGSKQAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is based on its ability to react with ROS and form a fluorescent product. When ROS levels are low, the compound remains in a non-fluorescent state. However, when ROS levels increase, the compound reacts with ROS and becomes fluorescent, allowing researchers to detect and measure ROS levels in real-time.
Biochemical and Physiological Effects:
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has been found to have minimal biochemical and physiological effects on cells. This makes it an ideal compound for use as a fluorescent probe, as it does not interfere with cellular processes or cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol as a fluorescent probe is its high sensitivity and selectivity for ROS. This allows researchers to detect even small changes in ROS levels and gain insights into their role in cellular processes. However, one limitation of using this compound is its limited stability in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol. One area of interest is its potential use in studying the role of ROS in disease processes, such as cancer and neurodegenerative diseases. Another area of interest is its potential use in developing new therapies for these diseases, based on its ability to selectively detect and measure ROS levels in cells. Additionally, researchers may explore ways to improve the stability of this compound in aqueous solutions, making it more versatile for use in a variety of experimental conditions.

Synthesis Methods

The synthesis of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol involves the reaction of 4-bromobenzaldehyde with thiourea in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol, making it a reliable and efficient process for producing this compound.

Scientific Research Applications

4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has been found to have a variety of potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in a variety of cellular processes, but they can also be damaging to cells in high concentrations. By using 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol as a fluorescent probe, researchers can monitor ROS levels in real-time and gain insights into their role in cellular processes.

properties

IUPAC Name

4-(benzylamino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAQMGNGSKQAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol

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